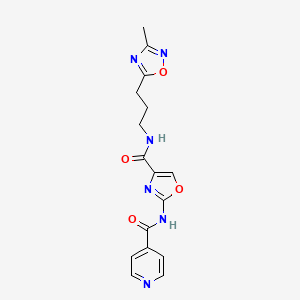
methyl (4-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “methyl (4-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate” is a complex organic molecule. It contains a pyran ring, which is a six-membered heterocyclic ring with one oxygen atom and five carbon atoms . The pyran ring in this compound is substituted with a methyl group and an oxo group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple functional groups. It includes a pyran ring, a piperidine ring, a sulfonyl group, and a carbamate group. The exact structure would need to be determined through techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Properties such as melting point, boiling point, solubility, and stability could be determined experimentally .Scientific Research Applications
Synthesis of New Heterocyclic Compounds
Research has demonstrated that compounds related to the chemical structure of interest have been utilized in synthesizing a variety of new heterocyclic compounds. For instance, the synthesis and antimicrobial activity of some new heterocycles based on pyrazole derivatives have been explored, showing the potential of these compounds to act as scaffolds for developing antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002). Furthermore, the synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety have also been conducted, highlighting the antibacterial potential of such compounds (Azab, Youssef, & El‐Bordany, 2013).
Antibacterial and Antimicrobial Activities
Several studies have focused on the antibacterial and antimicrobial activities of compounds synthesized from methyl (4-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate or its related structures. One study reported the synthesis of fused pyran derivatives with potential antimicrobial activity against a range of pathogenic bacteria and fungi, indicating the importance of such compounds in developing new antimicrobial agents (Kalaria, Satasia, & Raval, 2014).
Potential in Crop Protection
Research into the synthesis, physicochemical properties, and biological activities of novel anthranilic diamides with sulfilimidoyl and sulfoximidoyl functionalities suggests a strong correlation between insecticidal activities and physical properties. This indicates that compounds related to the chemical structure of interest could serve as structural scaffolds for discovering new crop-protecting agents, demonstrating their broader application in agricultural sciences (Lim, Lee, & Park, 2019).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
The presence of a 6-methyl-2-oxo-2h-pyran-4-yl group suggests potential interactions with biological targets via hydrogen bonding or hydrophobic interactions .
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways. The compound has been found in various biological contexts, such as the hindgut, brain, and hemolymph of bombus terrestris (bumblebee), suggesting it may interact with multiple biochemical pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s solubility may vary in different solvents, which can affect its absorption and distribution .
properties
IUPAC Name |
methyl N-[4-[4-(2-methyl-6-oxopyran-4-yl)oxypiperidin-1-yl]sulfonylphenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O7S/c1-13-11-16(12-18(22)27-13)28-15-7-9-21(10-8-15)29(24,25)17-5-3-14(4-6-17)20-19(23)26-2/h3-6,11-12,15H,7-10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPGVQWCSQUKQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2763722.png)
![[2-(2-Chloroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2763727.png)
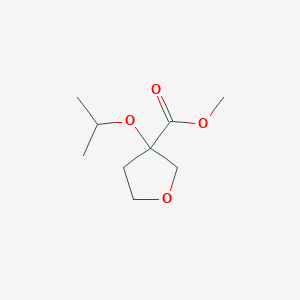
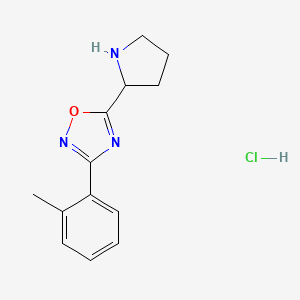
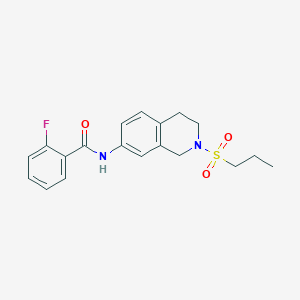
![8-chloro-2-(1H-indole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2763733.png)
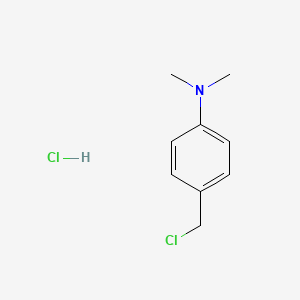
![(Z)-2-Cyano-N-[5-(diethylsulfamoyl)-2-piperidin-1-ylphenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2763735.png)

![(E)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2763738.png)
![3-(5-bromo-1H-indol-3-yl)-2-cyano-N-[(pyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2763739.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide](/img/structure/B2763741.png)
![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-phenylbutanamide](/img/structure/B2763742.png)
